molecular formula C6H5F3O2 B3042714 [5-(Trifluoromethyl)-2-furyl]methanol CAS No. 65865-28-3

[5-(Trifluoromethyl)-2-furyl]methanol

Cat. No.: B3042714
CAS No.: 65865-28-3
M. Wt: 166.1 g/mol
InChI Key: AISZOOJCHSJDOU-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-2-furyl]methanol is an organic compound with the molecular formula C6H5F3O2. It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a methanol group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)-2-furyl]methanol typically involves the reaction of 5-(trifluoromethyl)-2-furaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed:

Scientific Research Applications

[5-(Trifluoromethyl)-2-furyl]methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • [5-(Trifluoromethyl)-2-furyl]carboxylic acid
  • [5-(Trifluoromethyl)-2-furyl]methane
  • [5-(Trifluoromethyl)-2-furyl]amine

Comparison: Compared to its analogs, [5-(Trifluoromethyl)-2-furyl]methanol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological activity. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s solubility and interaction with biological targets .

Properties

IUPAC Name

[5-(trifluoromethyl)furan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISZOOJCHSJDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Trifluoromethyl)-2-furyl]methanol
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